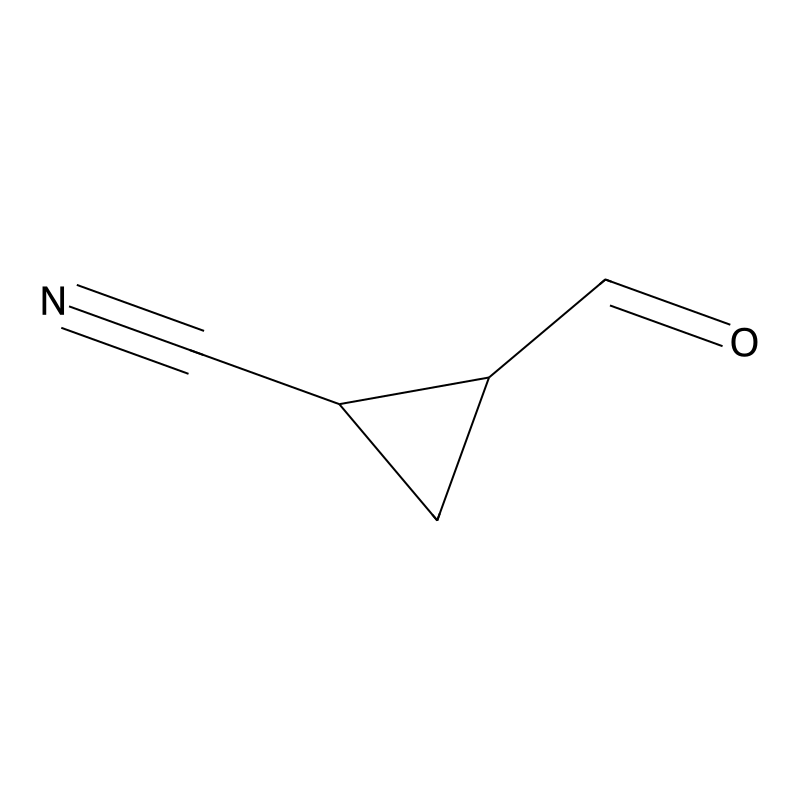

2-Formylcyclopropane-1-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Formylcyclopropane-1-carbonitrile is a chemical compound with the molecular formula and the CAS number 941687-63-4. It features a cyclopropane ring, which is a three-membered carbon structure known for its strain and reactivity. The compound contains both an aldehyde functional group (the formyl group) and a cyano group (the carbonitrile), making it an interesting target for synthetic organic chemistry due to its potential reactivity and applications in various

- Ring Opening Reactions: Due to the strain in the cyclopropane ring, it can undergo ring-opening reactions, leading to various products depending on the conditions and reagents used. This property is exploited in synthesizing larger and more complex molecules .

- Electrophilic Reactions: The presence of the formyl group allows for electrophilic additions, where nucleophiles can attack the carbonyl carbon. This can lead to the formation of alcohols or other derivatives .

- Oxidation and Reduction: The aldehyde functional group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide, while reduction can convert it to an alcohol .

While specific biological activity data for 2-formylcyclopropane-1-carbonitrile is limited, compounds containing similar functional groups often exhibit notable biological properties. For instance, derivatives of cyclopropanes have been studied for their potential as pharmaceuticals, including anti-cancer and anti-inflammatory agents. Further research is necessary to elucidate the specific biological effects of this compound.

Several methods have been developed for synthesizing 2-formylcyclopropane-1-carbonitrile:

- Cyclopropanation Reactions: Cyclopropanation methods often involve the reaction of alkenes with diazo compounds or carbenes to form cyclopropanes, which can then be functionalized to introduce formyl and cyano groups.

- N-Heterocyclic Carbene Catalysis: This method utilizes N-heterocyclic carbenes as catalysts to facilitate reactions involving formylcyclopropanes, enabling the formation of various derivatives through domino reactions .

- Direct Functionalization: Certain synthetic routes allow for direct introduction of formyl and cyano groups onto cyclopropane structures through electrophilic substitutions or via intermediates that are stable enough to undergo further transformations .

The unique structure of 2-formylcyclopropane-1-carbonitrile makes it valuable in several applications:

- Synthetic Organic Chemistry: It serves as a building block for synthesizing more complex organic molecules, particularly in the pharmaceutical industry where novel compounds are constantly being developed.

- Material Science: Due to its reactive nature, it may find applications in developing new materials with specific properties.

Several compounds share structural similarities with 2-formylcyclopropane-1-carbonitrile. These include:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Formylcyclopropane-1-carbonitrile | Similar cyclopropane structure with a different arrangement | May exhibit different reactivity profiles |

| Cyclopropanecarboxaldehyde | Contains an aldehyde but lacks a cyano group | More stable due to absence of the cyano group |

| 3-Cyanocyclopropanecarboxylic acid | Contains both cyano and carboxylic acid groups | Displays different acidity and reactivity |

The uniqueness of 2-formylcyclopropane-1-carbonitrile lies in its combination of both aldehyde and cyano functionalities within a strained cyclopropane framework, which enhances its reactivity compared to similar compounds lacking one of these groups.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Flammable;Acute Toxic;Irritant